2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
CAS No.: 1040652-98-9
Cat. No.: VC11944227
Molecular Formula: C21H19FN4OS
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040652-98-9 |
|---|---|
| Molecular Formula | C21H19FN4OS |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4OS/c22-15-5-7-16(8-6-15)25-21-26-17(13-28-21)11-20(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12-13,24H,9-11H2,(H,23,27)(H,25,26) |
| Standard InChI Key | AYCCYGNGXWPYRQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
Introduction
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that incorporates several pharmacophores, including a thiazole ring, a fluorophenyl group, and an indole moiety. This combination of structural elements suggests potential biological activity, as each component is known for its involvement in various pharmacological effects.
Synthesis
The synthesis of this compound would likely involve multiple steps, starting with the preparation of the thiazole ring and its subsequent modification to include the fluorophenyl and indole moieties. A general approach might involve:
-
Thiazole Ring Formation: This could be achieved through the reaction of a suitable precursor with thiourea or a similar reagent.
-
Introduction of Fluorophenyl Group: This might involve a nucleophilic substitution or a coupling reaction.
-
Attachment of Indole Moiety: This could be done via an amide bond formation between the thiazole derivative and the indole-containing amine.
Biological Activity
Given the structural components, this compound could exhibit a range of biological activities:
-
Antimicrobial Activity: Thiazole derivatives have shown antimicrobial properties in various studies .
-
Anticancer Activity: The indole moiety is known for its potential anticancer effects, and compounds with similar structures have been investigated for their antiproliferative activity .
-
Other Activities: The fluorophenyl group may contribute to additional pharmacological effects, such as anti-inflammatory or neuroprotective actions.
Research Findings
While specific research findings for this exact compound are not available, related compounds have shown promising results:
-
Antimicrobial Screening: Compounds with thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Screening: Indole-containing compounds have been evaluated for their efficacy against various cancer cell lines, showing potential as anticancer agents .
Data Table: Potential Biological Activities of Structural Components
| Structural Component | Potential Biological Activity |
|---|---|
| Thiazole Ring | Antimicrobial, Anticancer |
| Fluorophenyl Group | Anti-inflammatory, Neuroprotective |
| Indole Moiety | Anticancer, Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume